molecular formula C8H9N3O2 B2558222 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE CAS No. 1565855-43-7

2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE

Cat. No.: B2558222
CAS No.: 1565855-43-7
M. Wt: 179.179
InChI Key: RRSCJGWWYUGMQG-UHFFFAOYSA-N
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Description

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of fused, nitrogen-rich heterocyclic compounds recognized for its versatile biological activities and potent inhibitory effects on critical enzymatic targets . Researchers are particularly interested in this scaffold for developing targeted cancer therapies, as it serves as a key precursor in synthesizing advanced protein kinase inhibitors (PKIs) . Its structure is amenable to extensive synthetic modification, allowing for the introduction of diverse functional groups via palladium-catalyzed cross-coupling and other methods to enhance biological activity, selectivity, and pharmacokinetic properties . The core structure demonstrates significant potential in inhibiting kinases such as EGFR, B-Raf, MEK, and CDKs, which are frequently disrupted in various cancers, including non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives of this scaffold are being rationally designed as dual-target inhibitors, for instance, targeting both tumor-associated carbonic anhydrases (CA IX/XII) and cyclin-dependent kinases (CDK4/6), representing a novel synergistic approach to overcome drug resistance and improve anticancer efficacy . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications in drug discovery and development. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-5-3-6-9-7(12)4-8(13)11(6)10-5/h3H,2,4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCJGWWYUGMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=O)CC(=O)NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the condensation with a suitable aldehyde to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the phosphorylation state of proteins, or metabolic pathways, where it interferes with enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, commercial, and safety attributes of 2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione and its analogs.

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Heterocycle Type Suppliers Safety Precautions
2-Propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione 1566821-88-2 Not Provided Not Provided Propyl (C₃H₇) Pyrazolo 1 P210: Keep away from heat
6-(Prop-2-en-1-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione 1857149-26-8 Not Provided Not Provided Allyl (C₃H₅) Pyrazolo 2 Not Specified
6-Ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione 1564964-19-7 C₇H₈N₄O₂ 180.16 Ethyl (C₂H₅) Triazolo 1 No hazard statements listed

Key Observations:

Substituent Effects: Ethyl vs. The propyl variant’s safety data (P210) suggests higher flammability risks due to its longer alkyl chain . Ethyl vs. Allyl: The allyl (C₃H₅) substituent introduces a reactive double bond, which may increase susceptibility to oxidation or Michael addition reactions. This could limit shelf stability compared to the ethyl derivative .

Heterocycle Variations: The triazolo[1,5-a]pyrimidine analog (C₇H₈N₄O₂) replaces the pyrazole ring with a triazole, increasing nitrogen content.

Commercial Availability :

  • The allyl-substituted pyrazolo-pyrimidine dione has two suppliers, indicating broader industrial or research applications compared to the propyl and triazolo analogs .

Safety Profile :

  • Only the propyl analog explicitly requires precautions against heat exposure, implying that alkyl chain length influences flammability risks . The triazolo variant’s lack of hazard statements suggests greater stability .

Research Implications

  • Pharmacological Potential: The ethyl group’s balance of moderate lipophilicity and stability may make it preferable for drug design over bulkier (propyl) or reactive (allyl) substituents.
  • Synthetic Feasibility : The triazolo analog’s higher molecular weight (180.16) and nitrogen content could complicate synthesis but offer unique electronic properties for catalysis or binding studies .

Biological Activity

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other therapeutic potentials based on recent studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1500527-05-8

Anticancer Activity

Recent research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various pyrazolo derivatives against multiple cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-73.79Induces apoptosis
Compound BNCI-H46042.30Inhibits cell proliferation
Compound CHep-23.25Cytotoxic effect via microtubule disassembly

These findings suggest that 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit cancer cell growth through various mechanisms.

Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo compounds have been explored for their anti-inflammatory effects. A study highlighted that these compounds inhibit key inflammatory pathways by modulating cytokine release and reducing oxidative stress markers in vitro.

Case Study 1: Antitumor Efficacy

A notable case study involved the administration of a pyrazolo derivative in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Phosphodiesterase Inhibition

Another study investigated the phosphodiesterase (PDE) inhibitory activity of pyrazolo derivatives. The compound demonstrated potent inhibition of PDE enzymes, which is crucial for regulating various physiological processes including inflammation and cellular signaling pathways.

The biological activities of 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : Compounds interfere with cell cycle regulators leading to G1 phase arrest.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Inhibition of Angiogenesis : Reduction in vascular endothelial growth factor (VEGF) expression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as aminopyrimidines or pyrazole intermediates. For example, cyclization of 2-ethynylpyridine with azides under copper catalysis (e.g., CuSO₄/Na ascorbate in DMSO) is a common route . Reaction parameters like temperature (e.g., 80°C for DMF-based reactions) and solvent polarity significantly affect yields. Evidence from analogous compounds shows that refluxing in ethanol or dioxane for 5–6 hours achieves ~60–70% yields .

Q. How can structural characterization (e.g., NMR, IR, MS) resolve ambiguities in the identification of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • IR : Carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ confirm the dione structure .
  • MS : Molecular ion peaks (e.g., m/z 223 for C₁₄H₁₃N₃) and fragmentation patterns help validate the core structure .

Q. What purification techniques are most effective for isolating pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Recrystallization from ethanol/dioxane mixtures (1:1) is preferred for high-purity isolation (>95%). Column chromatography using silica gel with ethyl acetate/hexane (3:7) gradients resolves structurally similar byproducts .

Advanced Research Questions

Q. How do substituents (e.g., chloro, nitro, trifluoromethyl) impact the reactivity and bioactivity of pyrazolo[1,5-a]pyrimidine-5,7-dione?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Increase electrophilicity at the pyrimidine ring, enhancing nucleophilic substitution reactivity. For example, 3-chloro derivatives show improved cross-coupling efficiency in Suzuki reactions .
  • Trifluoromethyl groups : Improve metabolic stability and binding affinity in enzyme inhibition assays (e.g., DYRK2 inhibition) .
  • Data Table :
SubstituentReactivity (SₙAr)LogPBioactivity (IC₅₀, μM)
-HLow1.2>100
-ClHigh1.825.4
-CF₃Moderate2.512.7
Source: Adapted from

Q. What computational strategies (e.g., molecular docking, QSAR) predict the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., DYRK2). The ethynyl group in 3-ethynyl derivatives forms π-π interactions with Phe residues in the active site .
  • QSAR : Develop models using descriptors like molar refractivity and dipole moment. For example, a QSAR study on triazolopyrimidines showed R² = 0.89 for anticancer activity .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

  • Methodological Answer :

  • Dynamic NMR : Variable-temperature NMR (e.g., 25–100°C) detects conformational exchange in flexible ethyl groups .
  • 2D-COSY/HSQC : Resolve overlapping signals in aromatic regions by correlating 1H-1H and 1H-13C couplings .

Experimental Design & Data Analysis

Q. What experimental controls are critical for reproducibility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • Negative Controls : Omit catalysts (e.g., CuSO₄) to confirm cyclization dependency on copper .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the pyrimidine ring .

Q. How can reaction byproducts (e.g., regioisomers) be minimized during cyclization?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor regioselective cyclization over THF .
  • Catalyst Tuning : Replace CuSO₄ with [Cu(OTf)₂] to reduce side reactions in azide-alkyne cycloadditions .

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